3-phenyl-1H-indole-2-carbohydrazide
Overview
Description
3-Phenyl-1H-indole-2-carbohydrazide is an organic compound with the molecular formula C15H13N3O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1H-indole-2-carbohydrazide is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target, tubulin, by binding at the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule destabilization . As a result, the normal functioning of the cell’s cytoskeleton is disrupted, which can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s action primarily affects the microtubule dynamics within the cell . By destabilizing microtubules, it disrupts various cellular processes that depend on microtubule function. This includes the segregation of chromosomes during cell division, intracellular transport, and the maintenance of cell shape . The disruption of these processes can lead to cell cycle arrest and apoptosis .
Result of Action
The action of this compound leads to significant cellular effects. Specifically, it has been shown to induce G2/M cell cycle arrest and apoptosis in certain cancer cells . For instance, it has demonstrated cytotoxic activity against COLO 205 colon cancer cells, SK-MEL-5 melanoma cells, and MDA-MB-435 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-indole-2-carbohydrazide typically involves the reaction of 3-phenyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-Phenyl-1H-indole-2-carbohydrazide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 3-Phenyl-1H-indole-2-carboxylic acid
- 3-Phenyl-1H-indole-2-carbonyl chloride
- 3-Phenyl-1H-indole-2-carboxamide
Comparison: 3-Phenyl-1H-indole-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 3-phenyl-1H-indole-2-carboxylic acid is primarily used as a precursor in synthesis, the carbohydrazide derivative exhibits enhanced biological activities, making it more suitable for applications in medicinal chemistry .
Properties
IUPAC Name |
3-phenyl-1H-indole-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377079 | |
Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666241 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105492-12-4 | |
Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.